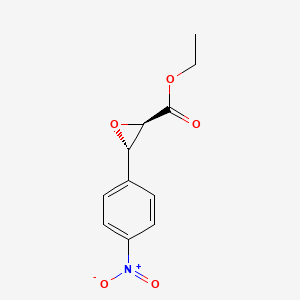
ethyl (2R,3R)-3-(4-nitrophenyl)oxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2R,3R)-3-(4-nitrophenyl)oxirane-2-carboxylate is an organic compound characterized by the presence of an oxirane ring, a nitrophenyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R,3R)-3-(4-nitrophenyl)oxirane-2-carboxylate typically involves the reaction of ethyl 3-(4-nitrophenyl)-2-oxopropanoate with a suitable epoxidizing agent. Common epoxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the formation of the desired oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R,3R)-3-(4-nitrophenyl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxidized products.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Diols, carboxylic acids.
Reduction: Amino derivatives.
Substitution: Substituted oxirane derivatives.
Scientific Research Applications
Ethyl (2R,3R)-3-(4-nitrophenyl)oxirane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl (2R,3R)-3-(4-nitrophenyl)oxirane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. These interactions can modulate the activity of enzymes and other proteins, thereby exerting biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2R,3R)-3-(4-chlorophenyl)oxirane-2-carboxylate
- Ethyl (2R,3R)-3-(4-methylphenyl)oxirane-2-carboxylate
- Ethyl (2R,3R)-3-(4-methoxyphenyl)oxirane-2-carboxylate
Uniqueness
Ethyl (2R,3R)-3-(4-nitrophenyl)oxirane-2-carboxylate is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C11H11NO5 |
|---|---|
Molecular Weight |
237.21 g/mol |
IUPAC Name |
ethyl (2R,3R)-3-(4-nitrophenyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C11H11NO5/c1-2-16-11(13)10-9(17-10)7-3-5-8(6-4-7)12(14)15/h3-6,9-10H,2H2,1H3/t9-,10-/m1/s1 |
InChI Key |
FSOMTKWIEYZQMG-NXEZZACHSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@H](O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C1C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















